Ceftaroline Fosamil Impurity 8
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Overview
Description
The compound ®-2-(®-Carboxy((Z)-2-(ethoxyimino)-2-(5-(phosphonoamino)-1,2,4-thiadiazol-3-yl)acetamido)methyl)-5-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-3,6-dihydro-2H-1,3-thiazine-4-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including carboxylate, ethoxyimino, phosphonoamino, and thiazole moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall molecular structure. Common synthetic routes may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyimino group: This step may involve the reaction of an aldehyde or ketone with an ethoxyamine derivative.
Attachment of the phosphonoamino group: This can be done through phosphorylation reactions using phosphoric acid derivatives.
Final assembly: The various fragments are then coupled together using peptide coupling reagents or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, large-scale reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazole and thiadiazole rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The ethoxyimino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The carboxylate and phosphonoamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions, protein binding, and cellular uptake due to its multiple functional groups.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
®-2-(®-Carboxy((Z)-2-(ethoxyimino)-2-(5-(phosphonoamino)-1,2,4-thiadiazol-3-yl)acetamido)methyl)-5-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-3,6-dihydro-2H-1,3-thiazine-4-carboxylate analogs: Compounds with similar structures but different functional groups.
Thiazole derivatives: Compounds containing the thiazole ring, which may have similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C22H23N8O9PS4 |
---|---|
Molecular Weight |
702.7 g/mol |
IUPAC Name |
(2R)-2-[(R)-carboxy-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]methyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate |
InChI |
InChI=1S/C22H23N8O9PS4/c1-3-39-27-14(16-26-21(44-29-16)28-40(36,37)38)17(31)24-15(20(34)35)18-25-13(19(32)33)12(9-41-18)43-22-23-11(8-42-22)10-4-6-30(2)7-5-10/h4-8,15,18,25H,3,9H2,1-2H3,(H5-,24,26,28,29,31,32,33,34,35,36,37,38)/b27-14+/t15-,18+/m0/s1 |
InChI Key |
FQDSGIXBDUKZAM-MUQLRRKTSA-N |
Isomeric SMILES |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@@H]([C@@H]2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)O |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)O |
Origin of Product |
United States |
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